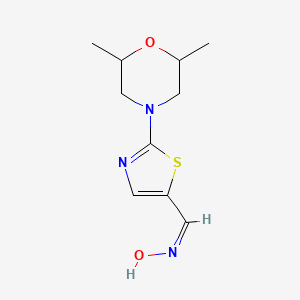

2-(2,6-Dimethylmorpholino)-1,3-thiazole-5-carbaldehyde oxime

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

The compound “2-(2,6-Dimethylmorpholino)-1,3-thiazole-5-carbaldehyde oxime” is related to a class of compounds known as phosphodiesterase 4D (PDE4D) inhibitors . These inhibitors have been studied for their potential in treating various diseases, including neurodegenerative and inflammatory diseases .

Synthesis Analysis

The synthesis of morpholines, which are part of the structure of the compound, has been extensively studied. They can be synthesized from 1,2-amino alcohols, aziridines, epoxides, and related compounds . A method involving a sequence of coupling, cyclization, and reduction reactions of easily available amino alcohols and α-haloacid chlorides has been developed . Oximes, another component of the compound, can be synthesized from ketones through a phosphine-mediated reductive acylation .Molecular Structure Analysis

The molecular structure of the compound is complex and involves several functional groups. The morpholine ring contains a nitrogen atom and an oxygen atom, and the thiazole ring contains a nitrogen atom and a sulfur atom . The oxime group is characterized by a carbon-nitrogen double bond with an OH group attached to the nitrogen .Chemical Reactions Analysis

The compound, being an oxime, can undergo a variety of chemical reactions. For instance, oximes can react with oxidizing agents . They can also neutralize acids in exothermic reactions to form salts plus water .Applications De Recherche Scientifique

I have conducted a thorough search for the scientific research applications of “2-(2,6-Dimethylmorpholino)-1,3-thiazole-5-carbaldehyde oxime,” but unfortunately, the available information is limited and does not provide a detailed analysis of six to eight unique applications as you requested. The compound is mentioned as a PDE4D inhibitor in some sources , which suggests its use in pharmaceutical research, particularly related to memory impairment and potentially cancer treatment . However, detailed sections for each field with descriptive headings are not available in the search results.

Mécanisme D'action

Target of Action

The primary targets of 2-(2,6-Dimethylmorpholino)-1,3-thiazole-5-carbaldehyde oxime are currently unknown. This compound is structurally related to morpholine , which is a versatile intermediate mainly used in the synthesis of pharmaceutical ingredients . .

Mode of Action

It is known that oximes, such as this compound, can form through the reaction of aldehydes or ketones with hydroxylamine . This reaction forms an oxime in an essentially irreversible process as the adduct dehydrates . The specific interactions of this compound with its targets and the resulting changes are currently unknown.

Result of Action

A structurally related compound, gebr-7b, has been shown to inhibit the pde4d enzyme and enhance camp levels in neuronal cells . Whether this compound has similar effects is currently unknown.

Propriétés

IUPAC Name |

(NZ)-N-[[2-(2,6-dimethylmorpholin-4-yl)-1,3-thiazol-5-yl]methylidene]hydroxylamine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H15N3O2S/c1-7-5-13(6-8(2)15-7)10-11-3-9(16-10)4-12-14/h3-4,7-8,14H,5-6H2,1-2H3/b12-4- |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ROFRUFGXDYFUTF-QCDXTXTGSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CN(CC(O1)C)C2=NC=C(S2)C=NO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1CN(CC(O1)C)C2=NC=C(S2)/C=N\O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H15N3O2S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

241.31 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(3-chlorophenyl)-2-(1,1-dioxido-4-phenyl-3,4-dihydro-2H-pyrido[2,3-e][1,2,4]thiadiazin-2-yl)acetamide](/img/structure/B2355872.png)

![2-[(2-{4-[(Tert-butoxycarbonyl)amino]piperidino}-2-oxoethyl)thio]acetic acid](/img/structure/B2355873.png)

![N-Cyclopropyl-6-methyl-5H-pyrrolo[3,2-d]pyrimidin-4-amine](/img/structure/B2355876.png)

![[3-Fluoro-4-(methoxymethyl)phenyl]methanamine;hydrochloride](/img/structure/B2355877.png)

![2-amino-4-[(Z)-1-cyano-2-(4-methoxyphenyl)ethenyl]-6-piperidin-1-ylpyridine-3,5-dicarbonitrile](/img/structure/B2355879.png)

![(Z)-methyl 2-(4-chloro-2-((5,6,7,8-tetrahydronaphthalene-2-carbonyl)imino)benzo[d]thiazol-3(2H)-yl)acetate](/img/structure/B2355882.png)

![2-[1-(Methylsulfonyl)piperidin-3-yl]ethanamine hydrochloride](/img/no-structure.png)